N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0818391
InChI: InChI=1S/C13H10BrN3OS3/c1-7-5-19-13(15-7)20-6-11(18)17-12-16-9-3-2-8(14)4-10(9)21-12/h2-5H,6H2,1H3,(H,16,17,18)
SMILES: CC1=CSC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Molecular Formula: C13H10BrN3OS3
Molecular Weight: 400.3 g/mol

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC0818391

Molecular Formula: C13H10BrN3OS3

Molecular Weight: 400.3 g/mol

* For research use only. Not for human or veterinary use.

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide -

Specification

Molecular Formula C13H10BrN3OS3
Molecular Weight 400.3 g/mol
IUPAC Name N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C13H10BrN3OS3/c1-7-5-19-13(15-7)20-6-11(18)17-12-16-9-3-2-8(14)4-10(9)21-12/h2-5H,6H2,1H3,(H,16,17,18)
Standard InChI Key ADSNNBQQZZRHMH-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Canonical SMILES CC1=CSC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator